

# 2-Aminopimelic Acid: A Nonproteinogenic Amino Acid with Dual Biological Activity

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## Compound of Interest

Compound Name: 2-Aminopimelic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Aminopimelic acid** (2-APA) is a nonproteinogenic  $\alpha$ -amino acid with significant potential in both agriculture and medicine. As a dicarboxylic acid analogue of lysine, its L-enantiomer (L-2-APA) has been identified as a potent inhibitor of the diaminopimelic acid (DAP) biosynthesis pathway, a crucial process in the formation of the bacterial cell wall that is absent in mammals. This makes it an attractive target for the development of novel antibacterial agents. Furthermore, L-2-APA has been shown to act as an auxin mimic, promoting lateral root formation in plants, which could have applications in enhancing agricultural productivity. This technical guide provides a comprehensive overview of **2-aminopimelic acid**, including its physicochemical properties, biological activities, and the underlying mechanisms of action. It details experimental protocols for its synthesis and biological evaluation and presents key quantitative data in a structured format.

## Introduction

Nonproteinogenic amino acids, those not found in the canonical 20 amino acids used for protein synthesis, represent a vast and largely untapped source of chemical diversity with significant biological activities. **2-Aminopimelic acid** (2-aminoheptanedioic acid) is one such molecule that has garnered interest for its dual roles in distinct biological systems.<sup>[1]</sup> Its structural similarity to key metabolic intermediates allows it to function as both a modulator of plant growth and an inhibitor of an essential bacterial metabolic pathway.

For drug development professionals, the primary interest in 2-APA lies in its ability to inhibit the diaminopimelic acid (DAP) biosynthesis pathway.[2] This pathway is essential for the synthesis of lysine and for the cross-linking of peptidoglycan in the cell walls of most bacteria.[3] As this pathway is absent in humans, it represents an ideal target for the development of antibiotics with high selectivity and potentially low toxicity.

In the field of agricultural science, the discovery that L-2-APA functions as an auxin mimic opens up new avenues for the development of plant growth regulators.[1] Auxins are a class of plant hormones that play a critical role in various aspects of plant development, including root formation. The ability of L-2-APA to promote lateral root growth could be harnessed to improve nutrient and water uptake in crops, leading to increased yields and stress tolerance.

This guide aims to provide a detailed technical resource for researchers and scientists working with or interested in **2-aminopimelic acid**. It covers the fundamental chemistry, biological functions, and methodologies relevant to its study and application.

## Physicochemical Properties

**2-Aminopimelic acid** is an alpha-amino acid with a seven-carbon backbone and two carboxylic acid groups. Its properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>4</sub>	[4]
Molecular Weight	175.18 g/mol	[4]
IUPAC Name	2-Aminoheptanedioic acid	[4]
Synonyms	α-Aminopimelic acid, 2-APA	[4]
CAS Number	627-76-9	[4]
Appearance	White powder	
Melting Point	215-216 °C	
Solubility	Soluble in water	

## Biological Activity and Mechanisms of Action

### Antibacterial Activity: Inhibition of the Diaminopimelic Acid (DAP) Biosynthesis Pathway

The primary mechanism of 2-APA's antibacterial potential is the inhibition of the diaminopimelic acid (DAP) biosynthesis pathway. This pathway is a critical component of bacterial metabolism, leading to the synthesis of meso-diaminopimelic acid (m-DAP), an essential component for cross-linking the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[3] The pathway also serves as the route for lysine biosynthesis in bacteria and plants.

L-2-APA acts as an analogue of tetrahydrodipicolinate (THDP), an early intermediate in the DAP pathway. Specifically, L-2-APA is a substrate for the enzyme tetrahydrodipicolinate N-succinyltransferase (DapD), which catalyzes the succinylation of THDP. While L-2-APA itself does not exhibit significant antibacterial activity due to poor uptake, its incorporation into di- or tripeptides facilitates its transport into bacterial cells via peptide transport systems. Once inside the cell, peptidases cleave the peptide bonds, releasing high concentrations of L-2-APA, which then inhibits the DAP pathway, leading to cell lysis. The most potent of these peptide conjugates studied to date is (L-2-aminopimelyl)-L-alanine.

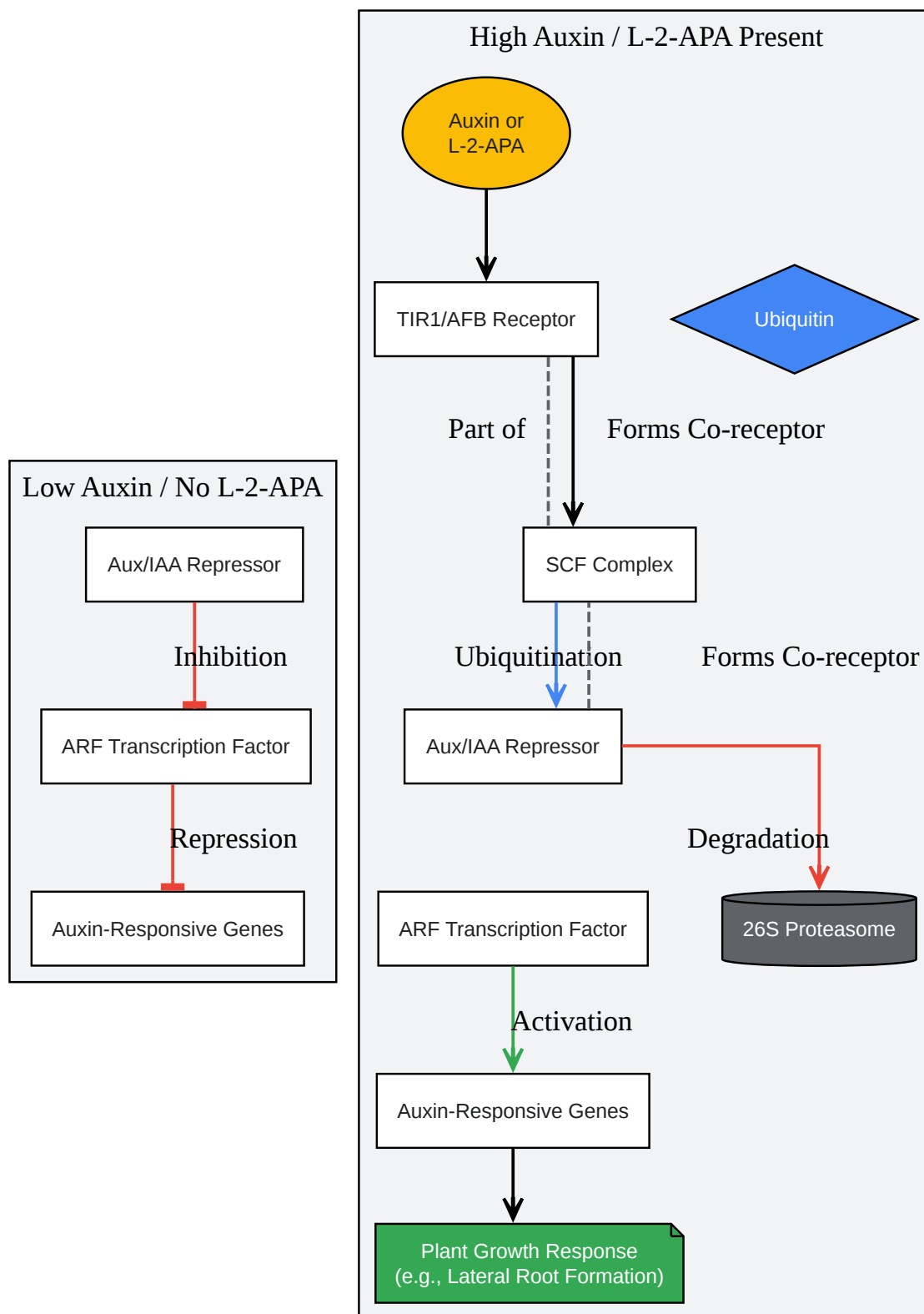
Unsaturated derivatives of  $\alpha$ -aminopimelic acid have also been shown to be potent inhibitors of another key enzyme in the pathway, meso-diaminopimelic acid D-dehydrogenase, with competitive and noncompetitive inhibition constants in the micromolar range.[5]

Compound	Target Enzyme	Inhibition Constant (Ki)	Inhibition Type
Unsaturated $\alpha$ -aminopimelic acid analog 1	meso-diaminopimelic acid D-dehydrogenase	5.3 $\mu$ M	Competitive
Unsaturated $\alpha$ -aminopimelic acid analog 2	meso-diaminopimelic acid D-dehydrogenase	44 $\mu$ M	Noncompetitive

Note: Specific MIC values for (L-2-aminopimelyl)-L-alanine against various bacterial strains are not readily available in the reviewed literature, although its potency is noted.



lateral root formation. As an auxin mimic, L-2-APA is believed to bind to the TIR1/AFB co-receptors, initiating this signaling cascade.



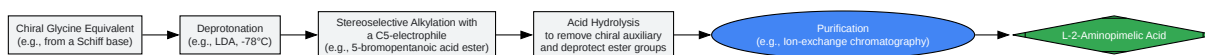
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**Caption:** Auxin signaling pathway and the proposed action of L-2-aminopimelic acid.

## Experimental Protocols

### General Protocol for the Synthesis of L-2-Aminopimelic Acid

A detailed, step-by-step protocol for the synthesis of L-2-aminopimelic acid is not readily available in the public domain. However, its synthesis can be achieved through established methods for the asymmetric synthesis of nonproteinogenic amino acids. A common strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent. The following is a generalized workflow based on such methods.



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**Caption:** Generalized workflow for the asymmetric synthesis of L-2-aminopimelic acid.

#### Key Steps:

- **Protection and Chiral Auxiliary Attachment:** A suitable chiral auxiliary is attached to glycine to control the stereochemistry of the subsequent alkylation.
- **Enolate Formation:** The protected glycine derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form a chiral enolate.
- **Alkylation:** The enolate is reacted with an appropriate five-carbon electrophile containing a protected carboxylic acid at the terminal position (e.g., a 5-halopentanoate ester).
- **Deprotection and Hydrolysis:** The chiral auxiliary and any protecting groups on the carboxylic acids are removed, typically by acid hydrolysis.

- Purification: The final product is purified using techniques such as ion-exchange chromatography to yield enantiomerically pure L-**2-aminopimelic acid**.

## Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of 2-APA peptides can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The following is a standard protocol that can be adapted for this purpose.

### Materials:

- Test peptide ((L-2-aminopimelyl)-L-alanine)
- Bacterial strains of interest (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates (polypropylene plates are recommended for peptides to prevent adsorption)
- Sterile deionized water or 0.01% acetic acid for peptide dissolution
- Bacterial incubator (37°C)
- Microplate reader (optional, for OD measurements)

### Procedure:

- Preparation of Bacterial Inoculum:
  - From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of CAMHB.
  - Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD<sub>600</sub> of 0.4-0.6).

- Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Preparation of Peptide Dilutions:
  - Prepare a stock solution of the test peptide in a suitable sterile solvent.
  - Perform serial two-fold dilutions of the peptide stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations. A typical final volume in each well is 50 or 100  $\mu$ L.
- Inoculation and Incubation:
  - Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
  - Include a positive control well (bacteria in CAMHB without peptide) and a negative control well (CAMHB only, no bacteria or peptide).
  - Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
  - After incubation, visually inspect the wells for bacterial growth (turbidity).
  - The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the bacterium.
  - Alternatively, the optical density at 600 nm ( $OD_{600}$ ) can be measured using a microplate reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g.,  $\geq 90\%$ ) compared to the positive control.

## Applications in Drug Development and Agriculture

The unique biological activities of **2-aminopimelic acid** present exciting opportunities in both medicine and agriculture.

### 5.1. Drug Development:



- **Novel Antibiotics:** The inhibition of the DAP pathway provides a validated target for the development of new antibacterial drugs. The use of peptide-based prodrugs of 2-APA is a promising strategy to overcome bacterial uptake limitations.
- **Combating Antibiotic Resistance:** As the DAP pathway is a novel target, inhibitors of this pathway may be effective against bacteria that have developed resistance to existing classes of antibiotics.
- **High Selectivity:** The absence of the DAP pathway in mammals suggests that inhibitors of this pathway are likely to have a high therapeutic index with minimal off-target effects.

## 5.2. Agriculture:

- **Plant Growth Regulators:** The auxin-mimicking properties of L-2-APA can be exploited to develop new products that enhance root development in crops.
- **Improved Crop Yields:** Enhanced lateral root formation can lead to more efficient water and nutrient absorption, potentially increasing crop yields and improving drought tolerance.
- **Sustainable Agriculture:** The development of more effective plant growth regulators can contribute to more sustainable agricultural practices by reducing the need for fertilizers and irrigation.

## Conclusion

**2-Aminopimelic acid** is a fascinating nonproteinogenic amino acid that stands at the intersection of drug discovery and agricultural innovation. Its ability to selectively inhibit a vital bacterial metabolic pathway makes it a compelling lead for the development of new antibiotics. Concurrently, its function as a plant growth regulator highlights its potential to contribute to global food security. Further research into the synthesis of more potent and bioavailable derivatives, along with a deeper understanding of its interactions with biological targets, will be crucial in realizing the full therapeutic and agricultural potential of this versatile molecule. This guide provides a foundational resource for scientists and researchers to explore and harness the unique properties of **2-aminopimelic acid**.

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